3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
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Overview
Description
3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methyl-1H-1,2,4-triazole-5-thiol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides, aryl halides; reactions are conducted in polar aprotic solvents like DMF or DMSO
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced triazole derivatives
Substitution: Alkylated or arylated triazole derivatives
Scientific Research Applications
3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties. It has shown promise in inhibiting the growth of various pathogens.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with specific cellular pathways.
Industry: Utilized in the development of new materials with unique properties, such as corrosion inhibitors and photostabilizers
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, disrupting their normal function. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis.
Pathways Involved: By interfering with key cellular pathways, the compound can induce apoptosis (programmed cell death) in cancer cells or inhibit the growth of microbial pathogens
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share a similar triazole ring structure but differ in the position of nitrogen atoms. They are also known for their diverse biological activities.
1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole belong to this class and are widely used as antifungal agents
Uniqueness
3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(1-methyltriazol-4-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6S/c1-5(2)14-7(10-11-8(14)15)6-4-13(3)12-9-6/h4-5H,1-3H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNENJNLMTSOVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CN(N=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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